molecular formula C8H6N4O3 B13093540 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylic acid

3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13093540
M. Wt: 206.16 g/mol
InChI Key: NDTVTDCPWSNZJY-RUDMXATFSA-N
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Description

3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxylic acid group, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-1,2,4-triazole-5-carboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid stands out due to its unique combination of a furan ring, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c13-7(14)6-10-8(12-11-6)9-4-5-2-1-3-15-5/h1-4H,(H,13,14)(H,10,11,12)/b9-4+

InChI Key

NDTVTDCPWSNZJY-RUDMXATFSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/C2=NNC(=N2)C(=O)O

Canonical SMILES

C1=COC(=C1)C=NC2=NNC(=N2)C(=O)O

Origin of Product

United States

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